molecular formula C5H12N2O2S B2588826 3-Methylpyrrolidine-1-sulfonamide CAS No. 1250384-60-1

3-Methylpyrrolidine-1-sulfonamide

Cat. No.: B2588826
CAS No.: 1250384-60-1
M. Wt: 164.22
InChI Key: SSWXHCGYJGPKJU-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-1-sulfonamide is a chemical compound featuring a sulfonamide functional group incorporated into a methylated pyrrolidine scaffold. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of compounds targeting the central nervous system (CNS) . The sulfonamide group is a well-established pharmacophore that contributes to favorable physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often serving as a bioisostere for carboxylic acids . Research into sulfonamide derivatives has revealed their potential for a wide spectrum of pharmacological activities. While early sulfonamides were recognized for their antibacterial effects, subsequent development has expanded their use to areas such as cardiology, diabetology, and oncology . More recently, the sulfonamide moiety has been intentionally applied in the optimization of CNS-acting drugs, including agents for neurodegenerative diseases, affective disorders, schizophrenia, and migraine . The distinct properties of the sulfonamide group make it a valuable building block for constructing novel molecules to probe biological systems and develop new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-5-2-3-7(4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWXHCGYJGPKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylpyrrolidine 1 Sulfonamide and Its Derivatives

General Strategies for Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in a multitude of chemical compounds, and its synthesis has been extensively studied. Several robust methods have been developed, ranging from classical approaches to modern catalytic systems.

Amination of Sulfonyl Halides (e.g., Sulfonyl Chlorides)

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ekb.eg In the context of 3-Methylpyrrolidine-1-sulfonamide, the commercially available 3-Methylpyrrolidine-1-sulfonyl chloride serves as a key precursor. chemscene.com The reaction of this sulfonyl chloride with ammonia or a suitable ammonia surrogate would directly yield the target sulfonamide. nih.govalrasheedcol.edu.iq

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide and eliminate a chloride ion. alrasheedcol.edu.iq The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine or pyridine, as well as inorganic bases like sodium carbonate. ekb.egmdpi.com

Reactant 1Reactant 2ProductBase
Sulfonyl ChloridePrimary/Secondary AmineSulfonamideOrganic or Inorganic Base
3-Methylpyrrolidine-1-sulfonyl chlorideAmmoniaThis compoundTriethylamine, Pyridine, etc.

Metal-Catalyzed Sulfonamidation Reactions

In recent years, metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the sulfonamide linkage. These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to couple aryl or alkyl halides with sulfonamides. While not the most direct route to this compound itself, these methods are highly relevant for the synthesis of its N-substituted derivatives.

Copper-catalyzed sulfonamidation reactions have also been developed, providing an alternative to palladium-based systems. These reactions can proceed via various mechanisms, including the coupling of sulfonyl azides with organoboron reagents or the direct C-H amination of arenes with sulfonamides.

Oxidative Approaches to Sulfonamide Formation

Oxidative methods provide another avenue for the synthesis of sulfonamides, often starting from more reduced sulfur-containing compounds like thiols or sulfenamides. ekb.eg One common strategy involves the in-situ generation of a sulfonyl chloride from a thiol through oxidation with a chlorinating agent, followed by the addition of an amine. ucl.ac.uk This one-pot procedure avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Another oxidative approach is the reaction of sulfinates with sources of electrophilic nitrogen. nih.gov These methods offer a different disconnection for the sulfonamide bond and can be advantageous in certain synthetic contexts.

Synthesis of the 3-Methylpyrrolidine (B1584470) Core Structure

The 3-methylpyrrolidine ring is a common structural motif in various biologically active molecules. Its synthesis, particularly in a stereocontrolled manner, is a topic of significant interest in organic chemistry.

Stereoselective Approaches to 3-Methylpyrrolidine Ring Construction

The stereoselective synthesis of the 3-methylpyrrolidine core can be achieved through several strategies, often relying on diastereoselective reactions. One approach involves the diastereoselective methylation of a chiral precursor. For example, the diastereoselective methylation of dimethyl (S)-malate has been utilized as a key step in the asymmetric synthesis of (R)-3-methylpyrrolidine alkaloids. researchgate.net

Another powerful method for the construction of substituted pyrrolidines is the [3+2] cycloaddition reaction. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can lead to densely substituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidine (B122466) derivatives. nih.gov These reactions can construct multiple stereogenic centers in a single operation.

Reaction TypeKey FeatureApplication
Diastereoselective MethylationUse of a chiral precursor to direct the stereochemical outcome of methylation.Synthesis of enantiomerically enriched 3-methylpyrrolidine derivatives. researchgate.net
[3+2] CycloadditionControlled formation of multiple stereocenters in the pyrrolidine ring.Access to complex and densely substituted pyrrolidines. nih.gov
Asymmetric Multicomponent ReactionsOne-pot synthesis of highly functionalized pyrrolidines with high diastereoselectivity.Efficient construction of diverse pyrrolidine scaffolds. nih.gov

Enantioselective Synthesis of Chiral Pyrrolidine Precursors

The enantioselective synthesis of the 3-methylpyrrolidine core often involves the use of chiral catalysts or chiral starting materials from the "chiral pool." Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing novel phosphoramidite ligands, has been shown to produce pyrrolidine cycloadducts with excellent yields and enantioselectivities. nih.gov

Asymmetric hydrogenation is another key strategy for establishing the stereochemistry of pyrrolidine precursors. For instance, the catalytic asymmetric hydrogenation of a β-keto amide using a chiral DM-SEGPHOS-Ru(II) complex has been employed in the synthesis of a key intermediate for a fluoroquinolone antibiotic containing a chiral pyrrolidine ring. researchgate.net

Furthermore, organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which can serve as precursors to chiral 3-methylpyrrolidines. The use of readily available chiral starting materials like (S)-malic acid also provides a reliable route to enantiomerically enriched 3-methylpyrrolidine derivatives. researchgate.net

Direct and Indirect Synthetic Routes to this compound

The construction of the this compound scaffold can be achieved through several synthetic pathways, broadly categorized as direct sulfonylation of the pre-formed pyrrolidine ring or through more complex, convergent strategies like tandem and multi-component reactions.

The most conventional and direct approach to synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov This method can be applied to the synthesis of this compound in two primary ways:

Reaction of 3-Methylpyrrolidine with a Sulfamoylating Agent: 3-Methylpyrrolidine can be reacted with a suitable sulfamoyl chloride or chlorosulfonyl isocyanate to introduce the sulfonamide moiety directly onto the nitrogen atom of the pyrrolidine ring. The base, often a tertiary amine like triethylamine or pyridine, is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction. nih.govmdpi.com

Amination of 3-Methylpyrrolidine-1-sulfonyl chloride: A convergent approach involves the use of 3-Methylpyrrolidine-1-sulfonyl chloride as a key intermediate. chemscene.comambeed.com This sulfonyl chloride can be reacted with ammonia or a primary/secondary amine to furnish the corresponding N-unsubstituted or N-substituted this compound. This method offers modularity, allowing for the introduction of various substituents on the sulfonamide nitrogen.

While effective, these classical methods can sometimes require elevated temperatures and long reaction times, particularly with less reactive aromatic amines, and may lead to the formation of undesired double-substitution byproducts (sulfonimides). researchgate.net

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of tandem and multi-component reactions (MCRs) for sulfonamide synthesis. These strategies allow for the construction of complex molecules in a single pot from simple starting materials.

Multi-Component Reactions (MCRs): Several MCRs have been developed for the general synthesis of sulfonamides and could be adapted for this compound. A notable example is the direct, copper-catalyzed three-component synthesis that combines a boronic acid, an amine (such as 3-methylpyrrolidine), and a sulfur dioxide surrogate like DABSO. nih.gov This approach avoids the pre-synthesis of sulfonyl chlorides, streamlining the process. nih.gov Other metal-free, three-component strategies have also been established using readily available inorganic salts as sources for sulfur dioxide and nitrogen. rsc.org

Tandem Reactions: Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, offer another sophisticated route. For instance, a five-component reaction has been reported that combines a tandem N-sulfonylation/Ugi four-component reaction to create pseudopeptide structures connected to a sulfonamide. rsc.org In this scenario, an N-sulfonylation reaction first generates a key carboxylic acid component in situ, which then participates in the subsequent Ugi reaction. rsc.org This powerful strategy could be employed to synthesize complex derivatives of this compound. Mechanochemical approaches have also enabled tandem oxidation-chlorination followed by amination in a one-pot, solvent-free process. rsc.org

Table 1: Comparison of Synthetic Routes to this compound
Synthetic RouteDescriptionKey ReagentsAdvantagesDisadvantages
Sulfonylation of 3-MethylpyrrolidineDirect reaction of the amine with a sulfonylating agent. nih.gov3-Methylpyrrolidine, Sulfamoyl chloride, BaseDirect, straightforwardMay require harsh conditions, potential for byproducts. researchgate.net
Amination of 3-Methylpyrrolidine-1-sulfonyl chlorideReaction of a pre-formed sulfonyl chloride with an amine. chemscene.com3-Methylpyrrolidine-1-sulfonyl chloride, Ammonia/AmineModular, allows for diverse N-substituentsRequires pre-synthesis of the sulfonyl chloride.
Three-Component ReactionConvergent synthesis from three starting materials in one pot. nih.gov3-Methylpyrrolidine, Boronic acid, SO₂ surrogate, CatalystHigh efficiency, avoids sulfonyl chloridesMay require specific catalysts and optimization.
Tandem N-sulfonylation/Ugi ReactionOne-pot, five-component reaction for complex derivatives. rsc.orgSulfonyl chloride, Glycine, 3-Methylpyrrolidine (as amine component), Aldehyde, IsocyanideRapid construction of complex moleculesLimited to specific, complex structures.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing product yield, minimizing reaction times, and ensuring the sustainability of the synthetic process. Key areas of focus include the effects of solvents and the use of catalysts.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of sulfonamide synthesis. nih.gov Dichloromethane is a commonly used solvent for reactions involving sulfonyl chlorides and amines. mdpi.com However, the development of sustainable synthesis protocols has led to the exploration of alternative, environmentally benign solvents. Deep eutectic solvents (DESs), such as those based on choline chloride (ChCl) with glycerol or urea, have proven effective for synthesizing sulfonamides in high yields at room temperature. uniba.it A key challenge in these systems is managing the competing hydrolysis of the sulfonyl chloride, but an interplay of reactant solubility and electronic effects in DESs can favor the desired sulfonamide formation. uniba.it

Catalysis: Catalysis can play a crucial role in enhancing the efficiency of sulfonamide synthesis. While the classic sulfonylation reaction is often base-mediated rather than truly catalytic, more advanced methods employ catalysts. For example, Dawson-type heteropolyacids have been used as efficient catalysts for the synthesis of N-sulfonyl pyrrolidine-2,5-diones, a related class of compounds. researchgate.net In multi-component reactions, transition metals like copper are often used to facilitate the coupling of the different components. nih.gov The development of novel catalyst systems, including magnetic nanoparticles, is also an active area of research for related heterocyclic syntheses. nih.gov

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.

Use of Sustainable Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is a core principle. Water, ethanol, and glycerol have been successfully used as solvents for the synthesis of sulfonamides from thiols and amines via an in situ generation of sulfonyl chlorides. researchgate.netresearchgate.net Deep eutectic solvents also represent a bio-based and reusable solvent option. uniba.it

One-Pot Procedures: Tandem and multi-component reactions are inherently greener as they reduce the number of separate reaction and purification steps, thereby minimizing waste, solvent usage, and energy consumption. researchgate.netrsc.orgresearchgate.net

Solvent-Free Conditions: Mechanochemistry, which involves reactions in the solid state induced by mechanical force, offers a completely solvent-free synthetic route. A mechanochemical approach for sulfonamide synthesis has been demonstrated, involving a one-pot, double-step procedure mediated by solid reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multi-component reactions are particularly advantageous in this regard. nih.govnih.gov

Table 2: Optimization and Green Chemistry Strategies
StrategyDescriptionExamplesBenefits
Solvent SelectionUsing environmentally benign and reusable solvents.Water, Ethanol, Glycerol, Deep Eutectic Solvents (DESs). researchgate.netuniba.itReduced environmental impact, improved safety.
CatalysisEmploying catalysts to improve reaction efficiency and reduce energy input.Copper catalysts, Heteropolyacids. nih.govresearchgate.netFaster reactions, milder conditions, higher yields.
One-Pot SynthesisCombining multiple reaction steps into a single procedure. rsc.orgTandem reactions, Multi-component reactions. nih.govReduced waste, time, and resource consumption.
MechanochemistryPerforming reactions in the absence of a solvent using mechanical energy. rsc.orgBall-milling of solid reagents.Eliminates solvent use, potentially high efficiency.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structure Elucidation

Modern spectroscopy offers a powerful toolkit for the detailed characterization of organic molecules like 3-Methylpyrrolidine-1-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in determining its structural formula and understanding its chemical behavior.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the methyl group, and the sulfonamide NH₂ group. The chemical shifts of the pyrrolidine ring protons are influenced by the electron-withdrawing sulfonamide group and the methyl substituent. The protons on the carbon adjacent to the nitrogen (C2 and C5) would likely appear at a lower field compared to those further away. The methyl group protons would present as a doublet due to coupling with the adjacent methine proton. The sulfonamide protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals would be expected for the four carbons of the pyrrolidine ring and the methyl carbon. The carbons attached to the nitrogen atom (C2 and C5) would be shifted downfield due to the deshielding effect of the nitrogen and the sulfonyl group. The chiral center at C3 and the methyl carbon would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H of NH₂7.0-8.0br s-
H2a, H5a3.3-3.6m-
H2b, H5b3.0-3.3m-
H32.2-2.5m-
H4a1.9-2.2m-
H4b1.6-1.9m-
CH₃1.0-1.2d~7

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C248-52
C548-52
C335-40
C430-35
CH₃15-20

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the sulfonamide and alkyl groups. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the sulfonamide group would be observed as one or two bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the pyrrolidine ring and the methyl group would appear around 3000-2850 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (sulfonamide)3400-3200
C-H Stretch (alkyl)3000-2850
S=O Asymmetric Stretch1350-1300
S=O Symmetric Stretch1160-1120
S-N Stretch950-900

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of sulfonamides under mass spectrometry conditions often involves cleavage of the S-N bond and the C-S bond. ijsr.net A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da). nih.gov The fragmentation of the pyrrolidine ring would also produce characteristic ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment
162[M]⁺ (Molecular Ion)
98[M - SO₂]⁺
83[C₅H₉N]⁺ (Pyrrolidine ring fragment)
82[M - SO₂NH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis

Due to the presence of a chiral center at the 3-position, this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for distinguishing between these enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is crucial for determining the enantiomeric purity of a sample and can also provide information about the absolute configuration of the chiral center when compared with theoretical calculations or with the spectra of related compounds of known stereochemistry. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 3-Methylpyrrolidine-1-sulfonamide from first principles. These methods provide detailed information about the molecule's stability, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and identify regions of electrophilic and nucleophilic attack. nih.govresearchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amine group would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.

Table 1: Illustrative DFT-Calculated Properties for this compound

ParameterIllustrative ValueSignificance
HOMO Energy-7.2 eVElectron-donating ability
LUMO Energy1.5 eVElectron-accepting ability
HOMO-LUMO Gap8.7 eVChemical reactivity and stability
Dipole Moment3.5 DMolecular polarity

Note: The values in this table are illustrative and represent typical ranges for similar sulfonamide compounds.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating molecular properties with great accuracy. rsc.org For this compound, these methods can be employed to obtain precise geometric parameters, including bond lengths, bond angles, and dihedral angles. acs.org These calculations are crucial for understanding the molecule's three-dimensional structure and can serve as a benchmark for less computationally expensive methods like DFT. Ab initio calculations can also be used to determine accurate energies for different conformers, contributing to a detailed understanding of the molecule's potential energy surface. nih.gov

Conformational Analysis and Energy Landscapes

The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govfrontiersin.org The position and orientation of the methyl group on the C3 carbon and the sulfonamide group on the nitrogen atom significantly influence the conformational preferences.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This can be achieved by rotating key single bonds (e.g., the C-S and S-N bonds) and calculating the energy at each step. The resulting energy landscape reveals the most probable shapes the molecule will adopt. For this compound, the two main puckering modes of the pyrrolidine ring are Cγ-endo and Cγ-exo, and the presence of the methyl group will favor one conformation over the other to minimize steric hindrance. nih.govbeilstein-journals.org

Table 2: Illustrative Relative Energies of this compound Conformers

ConformerPyrrolidine PuckerRelative Energy (kcal/mol)
1Cγ-exo0.00
2Cγ-endo1.8
3Twist3.2

Note: These values are hypothetical and serve to illustrate the typical energy differences between conformers of substituted pyrrolidines.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govtandfonline.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as conformational changes.

For this compound, an MD simulation would reveal how the pyrrolidine ring and the sulfonamide group move and interact with their environment, such as a solvent or a biological receptor. doi.org These simulations are particularly useful for understanding the flexibility of the molecule and the timescales of different motional processes. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses in MD studies to assess the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. semanticscholar.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

For NMR spectroscopy , chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. psu.eduspectrabase.com The calculated shifts for this compound would be sensitive to the molecule's conformation, making NMR a powerful tool for experimental validation of the predicted conformational preferences. researchgate.netchemicalbook.com

For Infrared (IR) spectroscopy , the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. tandfonline.comresearchgate.netjst.go.jp These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic S=O and N-H stretches of the sulfonamide group and the C-H stretches of the pyrrolidine ring. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterIllustrative Predicted ValueCorresponding Functional Group/Atom
¹H NMRChemical Shift (δ)2.9 - 3.5 ppmPyrrolidine ring protons
¹³C NMRChemical Shift (δ)45 - 60 ppmPyrrolidine ring carbons
IRVibrational Frequency~1350 cm⁻¹ (asymmetric)SO₂ stretch
IRVibrational Frequency~1160 cm⁻¹ (symmetric)SO₂ stretch
IRVibrational Frequency~3300 cm⁻¹N-H stretch

Note: These are representative values based on general data for sulfonamides and pyrrolidine-containing compounds.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govtandfonline.com This is particularly relevant for assessing the potential biological activity of this compound. For instance, many sulfonamide drugs target enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase. mdpi.comekb.eg

In a molecular docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most likely binding pose. nih.govnih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. pharmablock.com For this compound, the sulfonamide group would be expected to form hydrogen bonds with polar residues in the active site, while the methyl-pyrrolidine moiety could engage in hydrophobic interactions.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterIllustrative Value/Description
Binding Energy-8.5 kcal/mol
Key Hydrogen BondsN-H of sulfonamide with Aspartate residue; S=O with Arginine residue
Key Hydrophobic InteractionsPyrrolidine ring with Leucine and Valine residues

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical efficacy)

QSAR studies on related structures, such as cinnamoyl pyrrolidine derivatives and other sulfonamide-based MMP inhibitors, have highlighted the importance of various molecular descriptors in determining their inhibitory activity against enzymes like MMP-2. nih.govnih.gov These descriptors typically fall into categories such as electronic, steric, and hydrophobic properties.

Research Findings from Related Compound Classes:

A study on a series of 31 cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors utilized a partial least squares (PLS) model to develop a QSAR equation. nih.gov The model, which included six descriptors and three latent variables, demonstrated that the electronic properties of the compounds were the primary determinants of their MMP-2 inhibitory activity. nih.gov The robustness of this model was confirmed through leave-N-out cross-validation and y-randomization tests, indicating its potential utility in designing novel MMP-2 inhibitors. nih.gov

Similarly, comprehensive reviews of QSAR studies on various sulfonamide derivatives as MMP inhibitors have consistently pointed to the critical role of the sulfonamide group in interacting with the target enzyme. nih.gov These studies often form the basis for designing more potent and selective inhibitors.

In the context of this compound, a hypothetical QSAR study would involve synthesizing a series of analogs with variations at different positions of the pyrrolidine ring and the sulfonamide group. The biological activity of these compounds would be determined, and then correlated with a range of calculated molecular descriptors.

Hypothetical Data for QSAR Analysis of this compound Analogs:

To illustrate the principles of a QSAR study, the following interactive data table presents hypothetical data for a series of this compound analogs and their theoretical inhibitory activity (pIC50) against a target enzyme, along with relevant molecular descriptors.

CompoundSubstituent (R)pIC50LogPMolecular Weight (g/mol)Topological Polar Surface Area (Ų)
This compound-H5.80.5162.2364.6
Analog 14-Fluoro6.20.7180.2264.6
Analog 24-Chloro6.51.1196.6764.6
Analog 34-Hydroxy5.5-0.2178.2384.8
Analog 4N-Methyl5.90.8176.2661.5
Analog 5N-Ethyl6.11.2190.2961.5

A multiple linear regression (MLR) analysis on this hypothetical data could yield a QSAR equation such as:

pIC50 = 0.8 * LogP - 0.005 * Molecular Weight + 0.01 * TPSA + 5.5

This equation would suggest that increasing hydrophobicity (LogP) and topological polar surface area (TPSA) while decreasing molecular weight could lead to enhanced inhibitory activity for this class of compounds. Such models, once validated, serve as powerful tools for the rational design of new, more potent derivatives by predicting their activity before synthesis, thereby saving time and resources.

Reactivity, Derivatization, and Analog Synthesis

Functionalization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional handle that can undergo various chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the sulfonamide in 3-Methylpyrrolidine-1-sulfonamide can be functionalized through N-alkylation and N-arylation reactions to introduce alkyl and aryl groups, respectively. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions and ensure high yields.

Alternatively, transition-metal-catalyzed N-alkylation methods have been developed. For instance, ruthenium-based catalysts have been employed for the N-methylation of sulfonamides using methanol as the methylating agent in the presence of a carbonate salt. This method is notable for its tolerance of various functional groups.

N-Arylation: The introduction of aryl groups can be accomplished via copper-catalyzed cross-coupling reactions. A general and mild method for the N-arylation of sulfonamides on solid supports involves the use of copper acetate and triethylamine to mediate the coupling of arylboronic acids with the sulfonamide at room temperature. This approach offers good to excellent yields of the desired N-arylsulfonamides. Another efficient, transition-metal-free procedure for N-arylation utilizes the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride, providing good to excellent yields under mild conditions. mdpi.com

A variety of N-arylamides can be synthesized in good to high yields through a copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions, a reaction that could be applicable to sulfonamides.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)N-Alkyl-3-methylpyrrolidine-1-sulfonamide
N-AlkylationMethanol, Ru-catalyst, Carbonate saltN-Methyl-3-methylpyrrolidine-1-sulfonamide
N-ArylationArylboronic acid, Cu(OAc)₂, Et₃NN-Aryl-3-methylpyrrolidine-1-sulfonamide
N-Arylationo-Silylaryl triflate, CsFN-Aryl-3-methylpyrrolidine-1-sulfonamide

Formation of Sulfonamide-Containing Heterocycles

The sulfonamide moiety can participate in cyclization reactions to form various heterocyclic systems. These reactions often involve the sulfonamide nitrogen acting as a nucleophile. For example, intramolecular cyclization of appropriately functionalized sulfonamides can lead to the formation of fused or spirocyclic structures.

Radical cyclizations of cyclic ene sulfonamides can yield stable bicyclic and tricyclic imines. nih.gov This process involves an initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes elimination to generate the imine and a phenylsulfonyl radical. nih.gov While not starting directly from this compound, this methodology illustrates a potential pathway for constructing complex heterocyclic systems from related sulfonamide precursors.

Furthermore, N-sulfonyliminium ions, generated from the condensation of N-sulfonylated amines with aldehydes, can undergo intramolecular cyclizations, such as the Pictet-Spengler reaction, to form piperidine (B6355638) and other heterocyclic scaffolds. uni.lu This strategy could be adapted to derivatives of this compound to construct novel fused heterocyclic systems.

Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring of this compound offers several positions for further functionalization, allowing for the synthesis of a wide range of analogs with modified ring structures.

Substitutions at Other Ring Positions

The introduction of substituents at other positions on the pyrrolidine ring can significantly impact the molecule's conformation and biological activity. The stereochemistry of the existing methyl group at the 3-position can direct the stereochemical outcome of these substitution reactions.

For instance, the synthesis of 3-substituted prolines, which are structurally related to the pyrrolidine core of the title compound, can be achieved through various methods, including the 1,4-addition of organometallic reagents to 2,3-didehydroprolinate derivatives. researchgate.net This approach allows for the introduction of a variety of substituents at the 3-position with high diastereoselectivity. researchgate.net Similar strategies could potentially be applied to N-sulfonylated 3-methylpyrrolidine (B1584470) derivatives to introduce further diversity.

A review of pyrrolidine-containing compounds in drug discovery highlights that the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring is often preferred for certain biological activities. chemspider.com

Ring Expansion or Contraction Reactions

Modification of the pyrrolidine ring size through ring expansion or contraction reactions can lead to the formation of novel heterocyclic scaffolds. For example, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. nih.gov While this is a method for pyrrolidine synthesis rather than a modification of a pre-existing ring, it demonstrates a strategy for accessing functionalized pyrrolidines. nih.gov

Conversely, ring expansion of cyclobutanes has been shown to produce pyrrolidine rings. The treatment of specific benzamidocyclobutanes with sodium methoxide in methanol at elevated temperatures results in the formation of corresponding dimethyl 2-benzamido-3,4-diaryl-N-benzoyl-pyrrolidine-2,5-dicarboxylates.

Stereochemical Modifications and Enantiomeric Purity

The presence of a chiral center at the 3-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (R)-3-Methylpyrrolidine-1-sulfonamide and (S)-3-Methylpyrrolidine-1-sulfonamide. The stereochemistry of this center is a critical determinant of the molecule's biological activity.

The enantioselective synthesis of pyrrolidine derivatives is a well-established field, with various methods available to control the stereochemical outcome. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

The chiral separation of enantiomers is another important aspect. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating enantiomers. For example, a chiral HPLC method has been developed for the separation and quantification of hydroxychloroquine enantiomers, which also possess a chiral center. Similar methodologies could be applied to resolve the enantiomers of this compound. A study on lasofoxifene derivatives describes the chiral separation of 3R and 2S-methylpyrrolidine derivatives, highlighting the feasibility of separating stereoisomers of substituted pyrrolidines.

Exploration of Structure-Activity Relationships (SAR) through Chemical Libraries

The exploration of structure-activity relationships (SAR) is a critical component in the field of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, the generation and screening of chemical libraries are instrumental in elucidating these relationships, paving the way for the design of more potent and selective therapeutic agents.

Design and Synthesis of Analog Libraries

The systematic design and synthesis of analog libraries are fundamental to comprehensively explore the chemical space around a lead compound like this compound. This process involves the methodical modification of different parts of the molecule to assess the impact of these changes on its biological function. The synthesis of such libraries often employs combinatorial chemistry and parallel synthesis techniques to efficiently generate a large number of diverse yet related compounds. nih.govresearchgate.net

A key strategy in the design of these libraries is the diversification of substituents at key positions of the this compound scaffold. These positions include:

The Pyrrolidine Ring: Modifications can involve altering the position of the methyl group (e.g., to the 2- or 4-position) or introducing other small alkyl or functional groups.

The Sulfonamide Nitrogen: A wide array of substituents can be introduced on the sulfonamide nitrogen. This is a common point of diversification in many sulfonamide-based drug discovery programs. researchgate.netmdpi.com

The Sulfonyl Group: While less common, modifications to the sulfonyl group itself, such as replacing it with a bioisosteric equivalent, can also be explored.

The synthesis of these analogs typically starts from a common intermediate, such as 3-methylpyrrolidine, which can then be reacted with a variety of sulfonyl chlorides to introduce diversity at the sulfonamide position. Alternatively, a library of substituted pyrrolidines can be synthesized and subsequently reacted with a single sulfonylating agent. google.com

Table 1: Representative Analogs for a this compound Library

Compound ID Pyrrolidine Ring Substitution Sulfonamide (R) Group Rationale for Inclusion
A-1 3-Methyl-HParent compound
A-2 3-Ethyl-HExplore effect of larger alkyl group
A-3 3-Methyl-CH₃Investigate impact of N-alkylation
A-4 3-Methyl-PhenylIntroduce aromatic interactions
A-5 3-Methyl-4-ChlorophenylProbe electronic effects of substituents
A-6 2-Methyl-HAssess impact of methyl group position

This table is a representative example and not based on a specific synthesized library from the search results.

Positional and Substituent Effects on Molecular Interactions

The data generated from screening these chemical libraries allows for a detailed analysis of the positional and substituent effects on the molecular interactions of this compound analogs with their biological targets.

Positional Effects: The position of the methyl group on the pyrrolidine ring can significantly influence the molecule's conformation and how it fits into a binding pocket. For instance, moving the methyl group from the 3-position to the 2-position could introduce steric hindrance with a nearby amino acid residue, leading to a decrease in binding affinity. Conversely, this change might orient another part of the molecule for a more favorable interaction, thereby increasing potency. The stereochemistry of the methyl group (R vs. S) is also a critical factor, as biological targets are chiral and often exhibit stereospecific binding. nih.gov

Substituent Effects: The nature of the substituent on the sulfonamide nitrogen plays a crucial role in modulating the compound's physicochemical properties and its interaction with the target.

Electronic Effects: Electron-withdrawing or electron-donating groups on an aromatic ring attached to the sulfonamide nitrogen can alter the acidity of the sulfonamide proton and influence hydrogen bonding capabilities. nih.gov For example, a nitro group on a phenyl ring would make the sulfonamide proton more acidic, potentially strengthening a hydrogen bond with a donor group in the target protein.

Steric Effects: The size and shape of the substituent can dictate the accessibility of the binding site. Bulky substituents may prevent the molecule from binding, while smaller, appropriately shaped groups can enhance van der Waals interactions and improve affinity.

Molecular docking studies can be used in conjunction with experimental SAR data to visualize and rationalize the observed trends. nih.gov These computational models can help to explain, for example, why a particular substituent at a specific position leads to a significant increase in activity, perhaps by forming a new hydrogen bond or a favorable hydrophobic interaction.

Table 2: Hypothetical SAR Data for this compound Analogs

Compound ID Sulfonamide (R) Group Relative Potency (IC₅₀) Inferred Interaction
A-1 -H1.0Baseline
A-3 -CH₃0.8Slight decrease, potential loss of H-bond
A-4 -Phenyl5.2Increased potency, potential π-π stacking
A-5 -4-Chlorophenyl8.5Enhanced potency, favorable halogen bonding or electronic effect
B-1 -4-Methoxyphenyl3.1Moderate increase, potential H-bond acceptor

This table is for illustrative purposes to demonstrate SAR principles and is not based on experimentally determined values for this specific compound from the search results.

Applications As Chemical Intermediates and Building Blocks

Role in the Synthesis of Complex Natural Products

The sulfonamide functional group is a prominent feature in many FDA-approved drugs but is notably rare in naturally occurring compounds. To date, only a handful of primary sulfonamide and sulfamate (B1201201) natural products have been isolated and characterized, primarily from Streptomyces species and a marine sponge. This rarity makes the incorporation of the sulfonamide group into complex molecules a compelling strategy for creating novel analogues of natural products with potentially unique biological activities.

3-Methylpyrrolidine-1-sulfonamide serves as a valuable chiral building block for this purpose. The pyrrolidine (B122466) ring is a core structure in numerous alkaloids and other bioactive natural products. Synthetic strategies that allow for the stereoselective synthesis of pyrrolidine derivatives are crucial for the total synthesis of these complex targets. By using this compound as an intermediate, chemists can introduce this specific chiral scaffold while simultaneously embedding the rare sulfonamide group. This approach allows for the creation of natural product derivatives that are inaccessible through biological pathways, opening avenues to explore new structure-activity relationships and develop potent bioactive agents. The biosynthesis of natural sulfonamides in actinomycetes involves unique enzymatic pathways, such as those using cysteine and cupin-type oxygenases, to form the characteristic S-N bond. Synthetic building blocks like this compound provide a practical alternative to these complex biosynthetic routes for laboratory-scale synthesis.

Utility in Medicinal Chemistry for Scaffold Construction

The pyrrolidine ring is one of the most preferred five-membered non-aromatic nitrogen heterocycles in medicinal chemistry, appearing in numerous FDA-approved drugs. Its popularity stems from its saturated, sp³-hybridized nature, which provides a three-dimensional (3D) structure that can effectively explore pharmacophore space, a significant advantage over flat, aromatic rings. The non-planar "puckering" of the pyrrolidine ring and the defined stereochemistry of its substituents can be precisely controlled to optimize binding to biological targets like proteins and enzymes.

The 3-methyl substituent on the pyrrolidine ring plays a critical role in molecular recognition. Research has shown that the specific stereochemical orientation of this methyl group can dramatically influence biological activity. For instance, in a series of antiestrogen (B12405530) compounds, the (R)-orientation of a 3-methylpyrrolidine (B1584470) moiety was essential for achieving a pure Estrogen Receptor α (ERα) antagonist profile, making it a selective ER degrader for potential use in breast cancer treatment.

When combined with the sulfonamide group—a well-established pharmacophore known for its ability to act as a stable, hydrogen-bond donor and acceptor—the resulting this compound scaffold becomes a powerful tool for drug design. Researchers have successfully designed and synthesized series of pyrrolidine sulfonamide derivatives as potent and selective enzyme inhibitors. For example, a series of pyrrolidine and piperidine (B6355638) sulfonamides were developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target for the management of type 2 diabetes. In another

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are fundamental in determining the purity of sulfonamides and for monitoring the progress of their synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. A typical HPLC method for sulfonamides might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Gradient elution is often employed to achieve optimal separation of the main compound from its impurities or degradation products. nih.gov Detection is commonly performed using a UV detector. nih.govmdpi.com For instance, a method for zonisamide, a benzisoxazole derivative containing a sulfonamide group, utilized a C8 column with a gradient mobile phase of potassium dihydrogen phosphate, acetonitrile, and methanol, with detection at 280 nm. nih.gov

Gas Chromatography (GC) can also be used, particularly for more volatile sulfonamides or after derivatization to increase volatility and thermal stability. nih.gov The choice of column and temperature programming is crucial for achieving good separation. A GC-MS method for the simultaneous determination of various compounds, including some related to medicinal chemistry, required derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before analysis. nih.gov

A hypothetical data table for HPLC analysis based on general sulfonamide methods is presented below.

Table 1: Hypothetical HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Isotopic Labeling for Mechanistic Pathway Tracing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. wikipedia.org In the context of sulfonamide synthesis, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the precursor molecules. nih.gov By analyzing the final product and intermediates using mass spectrometry or NMR, the fate of the labeled atoms can be determined, providing insight into the reaction pathway. For example, isotopic labeling has been used to study the metabolic fates of compounds by tracking the incorporation of isotopes from a labeled precursor. nih.gov

While no specific studies on the isotopic labeling of 3-Methylpyrrolidine-1-sulfonamide were identified, a general approach would involve synthesizing the compound using a labeled precursor, for instance, 3-methylpyrrolidine (B1584470) containing ¹³C or ¹⁵N atoms. Analysis of the resulting this compound by mass spectrometry would show a corresponding mass shift, confirming the incorporation of the label and allowing for its use in further mechanistic studies.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures containing sulfonamides.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. This technique is highly effective for identifying and quantifying volatile and thermally stable compounds in a mixture. For less volatile compounds, derivatization is often necessary. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and widely used techniques for the analysis of sulfonamides in various matrices. nih.govnih.govnih.govnih.govyoutube.comnih.govmolnar-institute.commdpi.com LC-MS combines the versatility of HPLC for separating non-volatile and thermally labile compounds with the high sensitivity and selectivity of mass spectrometry. This allows for the detection and quantification of sulfonamides and their metabolites at very low concentrations. nih.gov Methods have been developed for the multi-residue determination of various sulfonamides in complex samples like food and environmental matrices. nih.govmdpi.comnih.gov For example, a method for the determination of sulfonamides in baby food used UHPLC-Orbitrap-MS, which provides high-resolution mass data for confident identification. nih.gov

A hypothetical data table for LC-MS/MS analysis is presented below.

Table 2: Hypothetical LC-MS/MS Parameters for Complex Mixture Analysis

ParameterValue
LC System UPLC
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
MS System Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Hypothetical: e.g., [M+H]+ → fragment ion

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylpyrrolidine-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves sulfonamide coupling between 3-methylpyrrolidine and sulfonyl chlorides. Copper catalysis (e.g., CuI or CuBr) can enhance efficiency, as demonstrated in pyridylsulfonamide synthesis . Reaction optimization should include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation. Monitor intermediates using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include pyrrolidine ring protons (δ 2.8–3.4 ppm for N–CH₂ and δ 1.5–2.2 ppm for CH₃) and sulfonamide protons (δ 7.3–7.6 ppm if aromatic substituents are present) .
  • FT-IR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1140–1180 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
  • MS : Use ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z ~178) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., over-sulfonation or ring-opening). Mitigate by:

  • Kinetic Control : Use low temperatures (0–5°C) during sulfonyl chloride addition to suppress byproducts .
  • Catalyst Screening : Test alternative bases (e.g., 3-picoline or 3,5-lutidine) to improve regioselectivity .
  • Analytical Validation : Compare HPLC retention times and HRMS data with literature to confirm identity and quantify impurities (<0.1% via LC-MS) .

Q. What strategies optimize the regioselectivity of sulfonamide functionalization in 3-Methylpyrrolidine derivatives?

  • Methodological Answer :

  • Steric Effects : Introduce bulky substituents on the pyrrolidine ring to direct sulfonylation to the less hindered nitrogen .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc protection) before sulfonamide formation, followed by deprotection .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies and identify favorable reaction pathways .

Q. How do electronic effects in the pyrrolidine ring influence the biological activity of this compound analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the sulfonamide moiety. Test in vitro bioactivity (e.g., enzyme inhibition assays) .
  • LogP Analysis : Measure partition coefficients (shake-flask method) to correlate lipophilicity with membrane permeability .
  • Crystallography : Solve X-ray structures to identify hydrogen-bonding interactions between sulfonamide and target proteins (e.g., carbonic anhydrase) .

Methodological Notes

  • Contradiction Handling : Cross-validate synthetic protocols using orthogonal techniques (e.g., comparing NMR data from independent studies) .
  • Advanced Purification : For complex mixtures, employ preparative HPLC with C18 columns (MeCN/H₂O gradient) .
  • Safety : Handle sulfonyl chlorides in a fume hood due to lachrymatory effects; quench excess reagents with aqueous NaHCO₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.